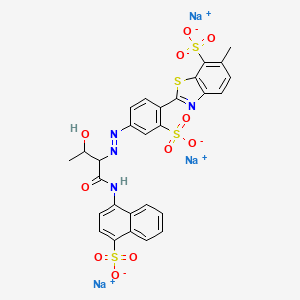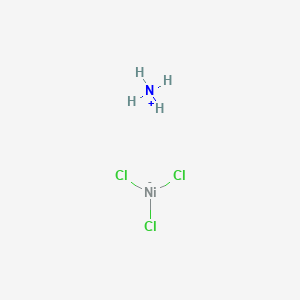
2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, introduction of the hydroxy and phenyl groups, and subsequent formation of the furamide moiety. Common reagents used in these reactions include phenylmagnesium bromide, methyl iodide, and furamide derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the piperidine ring or the furamide moiety, resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the phenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed pharmacological effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
- 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-methyl-, hydrochloride
- 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-ethyl-, hydrochloride
Uniqueness
The unique structural features of 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride, such as the specific arrangement of the hydroxy and phenyl groups, contribute to its distinct pharmacological profile. This uniqueness can result in different binding affinities and activities compared to similar compounds.
特性
CAS番号 |
53-27-0 |
|---|---|
分子式 |
C25H29ClN2O3 |
分子量 |
441.0 g/mol |
IUPAC名 |
N-[1-(4-hydroxy-4-phenylpiperidin-1-yl)propan-2-yl]-N-phenylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H28N2O3.ClH/c1-20(19-26-16-14-25(29,15-17-26)21-9-4-2-5-10-21)27(22-11-6-3-7-12-22)24(28)23-13-8-18-30-23;/h2-13,18,20,29H,14-17,19H2,1H3;1H |
InChIキー |
IEPPCSKVUNZEMU-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCC(CC1)(C2=CC=CC=C2)O)N(C3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


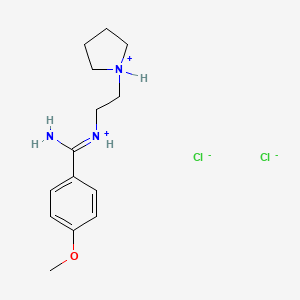
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
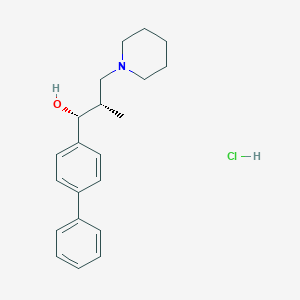
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
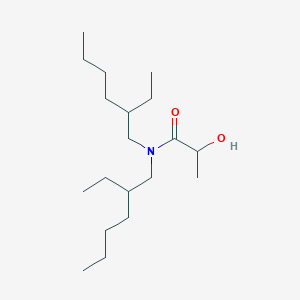
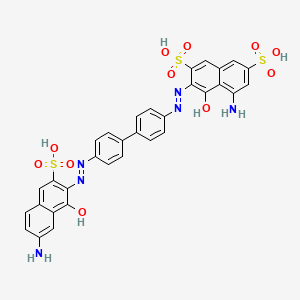

![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
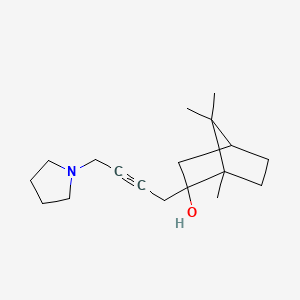
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
